Product packaging for 6-(Piperazin-1-YL)hexan-1-amine(Cat. No.:CAS No. 115986-20-4)

6-(Piperazin-1-YL)hexan-1-amine

Cat. No.: B050039
CAS No.: 115986-20-4
M. Wt: 185.31 g/mol
InChI Key: VAHXGEZNOJGTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(Piperazin-1-YL)hexan-1-amine is a chemical compound featuring a piperazine ring connected to a linear hexylamine chain via a nitrogen atom. This structure combines a privileged scaffold in medicinal chemistry with a flexible aliphatic linker, making it a valuable building block in organic synthesis and drug discovery. Key Structural Features and Research Applications: Privileged Pharmacophore: The piperazine ring is a common motif in numerous bioactive molecules and approved drugs, known to contribute to binding affinity and pharmacokinetic properties . This suggests potential utility in the synthesis of compounds targeting central nervous system (CNS) receptors, such as dopamine and serotonin receptors, where piperazine derivatives are frequently explored . Flexible Spacer for Molecular Design: The six-carbon alkyl chain acts as a flexible spacer. In drug discovery, such linkers are used to connect key pharmacophoric elements, allowing for optimal orientation and interaction with biological targets. This structural feature is employed in the development of ligands for various GPCRs and other proteins . Versatile Synthetic Intermediate: This di-functional molecule presents two reactive nitrogen centers. The primary amine of the hexyl chain can undergo alkylation, acylation, or be used to form ureas and sulfonamides. The secondary amines within the piperazine ring can also be functionalized, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies . Researchers are advised to consult the relevant safety data sheets (SDS) before use. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H23N3 B050039 6-(Piperazin-1-YL)hexan-1-amine CAS No. 115986-20-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115986-20-4

Molecular Formula

C10H23N3

Molecular Weight

185.31 g/mol

IUPAC Name

6-piperazin-1-ylhexan-1-amine

InChI

InChI=1S/C10H23N3/c11-5-3-1-2-4-8-13-9-6-12-7-10-13/h12H,1-11H2

InChI Key

VAHXGEZNOJGTGS-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCCCCCN

Canonical SMILES

C1CN(CCN1)CCCCCCN

Origin of Product

United States

Spectroscopic and Advanced Analytical Characterization Techniques for 6 Piperazin 1 Yl Hexan 1 Amine

Chromatographic Separation and Detection Methodologies

Chromatography is a cornerstone for the analysis of multi-component samples, enabling the separation, identification, and quantification of individual constituents. For a compound like 6-(Piperazin-1-YL)hexan-1-amine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful, complementary approaches for purity assessment and trace-level analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds. The polarity of this compound, conferred by its two amine functionalities, makes it well-suited for HPLC analysis. The choice of detector is critical and is often dictated by the compound's chromophoric properties and the desired sensitivity.

The basic piperazine (B1678402) structure does not possess a strong chromophore, meaning it does not absorb ultraviolet (UV) light significantly. jocpr.comjocpr.com This presents a challenge for direct detection at low concentrations using a standard HPLC-UV setup. To overcome this limitation, a common strategy is chemical derivatization, where the analyte is reacted with a UV-active labeling agent. jocpr.comjocpr.com

A well-established derivatizing reagent for amines is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.comjocpr.com The reaction of NBD-Cl with the primary or secondary amine groups of this compound would form a highly UV-active derivative, enabling sensitive detection. jocpr.com The resulting derivative can be separated on a reverse-phase column and detected at a specific wavelength, typically around 340 nm. jocpr.com This approach allows for the quantification of trace amounts of the compound in the presence of a non-UV-active Active Pharmaceutical Ingredient (API). jocpr.comjocpr.com

Table 1: Illustrative HPLC-UV Method Parameters for Derivatized this compound

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with a buffer
Detector UV-Vis Detector
Wavelength ~340 nm (for NBD-Cl derivative)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C

This table presents a hypothetical set of parameters based on established methods for similar amine-containing compounds after derivatization. jocpr.com

For compounds that lack a UV chromophore, Evaporative Light Scattering Detection (ELSD) provides a viable alternative. researchgate.net HPLC-ELSD is a universal detection method that is not dependent on the optical properties of the analyte. The eluent from the HPLC column is nebulized and the solvent evaporated, leaving a fine mist of analyte particles which scatter a light beam. The amount of scattered light is proportional to the mass of the analyte.

This technique is particularly useful for purity analysis where all components, including non-chromophoric impurities, need to be detected. A hydrophilic interaction chromatography (HILIC) mode on a cyanopropyl (CN) bonded stationary phase has been successfully used for the analysis of piperazine, offering good resolution and peak shape. researchgate.net

Fluorescence detection offers superior sensitivity and selectivity compared to UV detection. Similar to HPLC-UV, direct analysis of this compound by HPLC-FLD is challenging due to its native non-fluorescent nature. Therefore, pre-column derivatization with a fluorescent labeling agent is required.

Dansyl chloride is a common derivatizing reagent that reacts with primary and secondary amines to yield highly fluorescent derivatives. rdd.edu.iq This method has been successfully applied to the determination of piperazine in various matrices. rdd.edu.iq The derivatized sample is then injected into the HPLC system, and the fluorescent products are monitored at specific excitation and emission wavelengths.

A Diode Array Detector (DAD) is an advanced type of UV-Vis detector that acquires the entire UV-visible spectrum of the eluting compounds simultaneously. This provides more comprehensive information than a standard single-wavelength UV detector. When analyzing derivatized this compound, HPLC-DAD can be used to confirm the identity of the analyte peak by comparing its full spectrum with that of a reference standard. It is also invaluable for peak purity analysis, helping to ensure that a chromatographic peak corresponds to a single compound and is not co-eluted with impurities.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. unodc.org Due to the polarity and relatively high boiling point of this compound, direct GC analysis can be difficult, often resulting in poor peak shape and column bleed. mdpi.com To address this, derivatization is typically employed to increase the volatility and thermal stability of the analyte. mdpi.com

A common approach for the GC analysis of amines is derivatization with reagents like ethyl chloroformate (ECF) or trifluoroacetic anhydride (B1165640) (TFAA). mdpi.com The resulting derivatives are less polar and more volatile, making them amenable to GC separation. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. unodc.org After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification. unodc.orgnih.gov This technique is highly specific and sensitive, making it ideal for the identification of unknown impurities and for trace-level analysis. unodc.org

Table 2: Representative GC-MS Method Parameters for Derivatized this compound

ParameterValue
GC Column (50%-Phenyl)-methylpolysiloxane (e.g., DB-17 or equivalent, 30 m x 0.53 mm, 1 µm)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Initial temp 150°C, ramp to 260°C
Detector Mass Spectrometer (MS)
Ionization Mode Electron Impact (EI)

This table illustrates typical GC-MS conditions based on methods for related piperazine derivatives. nih.govtsijournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with mass spectrometry is a powerful tool for the analysis of piperazine derivatives. In LC-MS, the sample is first separated based on its physicochemical properties by liquid chromatography and then ionized and detected by a mass spectrometer, providing information about the molecular weight and structure of the analyte.

Tandem mass spectrometry (LC-MS/MS) further enhances the specificity and sensitivity of the analysis. nih.gov In this technique, a precursor ion corresponding to the molecule of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. xml-journal.net This process provides a unique fragmentation pattern that serves as a chemical fingerprint for the compound.

For piperazine analogues, the fragmentation patterns are highly dependent on the substituents attached to the piperazine ring. xml-journal.net Common fragmentation pathways involve the cleavage of the C-N bonds within the piperazine ring and the bonds connecting the ring to its substituents. xml-journal.net For instance, in the analysis of various piperazine derivatives, characteristic fragment ions are consistently observed, which aids in their identification. xml-journal.netresearchgate.net The specific fragmentation of this compound would be expected to involve cleavage of the hexyl chain and fragmentation of the piperazine ring.

The choice of ionization source is also critical. Electrospray ionization (ESI) is commonly used for piperazine compounds, typically operating in the positive ion mode to generate protonated molecules [M+H]+. nih.govxml-journal.net The selection of appropriate precursor-to-product ion transitions is essential for developing sensitive and selective quantitative methods using multiple reaction monitoring (MRM). nih.govmdpi.com

Table 1: Representative LC-MS/MS Parameters for Piperazine Derivative Analysis

ParameterTypical Value/ConditionSource
Ionization ModePositive Electrospray Ionization (ESI) nih.govxml-journal.net
Precursor Ion[M+H]+ xml-journal.net
Collision EnergyOptimized for specific compound xml-journal.net
Monitored Transitions (MRM)At least two per compound nih.govmdpi.com

Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Triple Quadrupole Mass Spectrometry (UPLC-ESI/MS/MS)

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. When coupled with a tandem triple quadrupole mass spectrometer, UPLC-ESI/MS/MS offers a highly robust and sensitive platform for the quantification of piperazine derivatives. bu.edu

This technique has been successfully employed for the detection of various piperazine compounds in complex matrices. researchgate.net For instance, a UPLC-ESI/MS/MS method was developed for the detection of piperazine in chicken muscle, demonstrating excellent sensitivity with a limit of detection of 0.4 µg/kg. researchgate.net The method utilized a triple-quadrupole mass spectrometer operating in positive ESI mode, monitoring a specific mass transition from the precursor ion to a product ion. researchgate.net Such methods are characterized by their high specificity, sensitivity, and linearity over a wide concentration range. researchgate.net

The development of a UPLC-ESI/MS/MS method for this compound would involve optimizing the chromatographic separation on a suitable column, such as a C18 column, and fine-tuning the mass spectrometer parameters, including the selection of precursor and product ions and optimizing the collision energy to achieve the highest sensitivity and specificity.

Structural Elucidation via Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity and stereochemistry. nih.govresearchgate.net

In the ¹H NMR spectrum of a piperazine derivative, the protons on the piperazine ring typically appear as a complex multiplet due to spin-spin coupling. researchgate.netrsc.org The chemical shifts of these protons are influenced by the substituents on the nitrogen atoms. For this compound, distinct signals would be expected for the protons of the hexyl chain, with the protons closest to the nitrogen atoms (the primary amine and the piperazine nitrogen) exhibiting characteristic downfield shifts.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. nih.govresearchgate.net The chemical shifts of the carbon atoms in the piperazine ring and the hexyl chain would confirm the carbon skeleton of the molecule. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing definitive structural confirmation. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Piperazine Derivatives

Functional Group¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)Source
Piperazine Ring Protons (N-CH₂)2.5 - 3.540 - 55 nih.govresearchgate.netrsc.org
Alkyl Chain Protons (C-CH₂)1.2 - 2.820 - 40 rsc.org
Primary Amine Protons (N-H)Variable (broad)- rsc.org

Note: Actual chemical shifts can vary depending on the solvent and specific molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. acs.org

For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H bonds of the primary amine and the C-N bonds of the piperazine ring and the alkylamine. The N-H stretching vibrations of the primary amine typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the hexyl chain and the piperazine ring would be observed in the 2800-3000 cm⁻¹ region. researchgate.net

Furthermore, the piperazine ring itself has a set of characteristic absorption bands. Studies on piperazine and its derivatives have identified bands in the regions of 1300-1340 cm⁻¹ (CH₂ twisting), 1125-1170 cm⁻¹ (C-N stretching), and 915-940 cm⁻¹ (skeletal mode) that are indicative of the piperazine ring structure. acs.org The presence of these bands in the IR spectrum of this compound would provide strong evidence for the integrity of the piperazine moiety.

Table 3: Characteristic IR Absorption Frequencies for Piperazine and Related Functional Groups

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Source
Primary AmineN-H Stretch3300 - 3500 researchgate.net
Alkyl C-HC-H Stretch2800 - 3000 researchgate.net
Piperazine RingCH₂ Twist1300 - 1340 acs.org
Piperazine RingC-N Stretch1125 - 1170 acs.org
Piperazine RingSkeletal Mode915 - 940 acs.org

Method Validation in Analytical Chemistry for Piperazine-Containing Compounds

The validation of analytical methods is a critical requirement in quality control and regulated environments to ensure that a method is suitable for its intended purpose. For piperazine-containing compounds, method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the quantification of the analyte. jocpr.comresearchgate.net

Precision and Accuracy Evaluations

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ut.ee It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. ut.ee For analytical methods for piperazine compounds, acceptable precision is generally indicated by an RSD of less than 15-20%. mdpi.com

Accuracy is the closeness of the mean of a set of results to the true or accepted reference value. ut.ee It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and comparing the measured concentration to the true value. The accuracy is typically expressed as the percent recovery or the relative error (RE). nih.gov For bioanalytical methods, the mean value should be within 15% of the nominal value. nih.gov

Validation studies for piperazine derivatives often involve spiking a blank matrix (like plasma or a drug substance) with known amounts of the compound at different concentration levels. jocpr.comnih.gov These samples are then analyzed, and the precision and accuracy are calculated. For example, a validated HPLC method for a piperazine derivative reported recovery rates between 104.87% and 108.06%, demonstrating good accuracy. jocpr.com Similarly, a validated LC-MS/MS method for a piperazine compound showed relative standard deviation values between 3.44% and 13.15% and relative error values from -0.58% to -9.78%, indicating excellent precision and accuracy. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is fundamental in validating analytical methods for trace-level analysis of pharmaceutical compounds and impurities, including this compound. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. hakon-art.comut.ee Although specific LOD and LOQ values for this compound are not extensively documented in publicly available literature, representative data from analytical method validations for similar piperazine derivatives can provide valuable insights into the expected sensitivity of various techniques.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the trace analysis of piperazine-containing compounds. For instance, a validated GC-MS method for the simultaneous quantification of two designer piperazine drugs, 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), demonstrated high sensitivity. In that study, the LOD for both analytes was found to be 0.004 µg/mL in plasma and 0.002 µg/mL in urine. scholars.direct The corresponding LOQ values were 0.016 µg/mL in plasma and 0.008 µg/mL in urine. scholars.direct Another study employing GC for the determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine reported LOD values of 0.008% and 0.005% of the main analyte concentration, with LOQ values of 0.03% and 0.02%, respectively. hakon-art.com

Similarly, LC-MS/MS methods offer excellent sensitivity for the detection of piperazine derivatives. A rapid targeted LC-MS method for detecting abused piperazine drugs established a measuring range from 0.001 to 1 µg/mL. semanticscholar.org For the analysis of piperazine residues in biological matrices like chicken muscle, a highly sensitive HPLC-MS/MS method has been developed, underscoring the capability of this technique for trace-level detection. scienceasia.org

The following table summarizes representative LOD and LOQ values for piperazine derivatives using different analytical techniques, which can be considered indicative for the analysis of this compound.

Analytical TechniqueAnalyte(s)MatrixLODLOQ
GC-MSBZP and TFMPPPlasma0.004 µg/mL0.016 µg/mL
GC-MSBZP and TFMPPUrine0.002 µg/mL0.008 µg/mL
GCPiperazineDrug Substance0.008%0.03%
GC1-MethylpiperazineDrug Substance0.005%0.02%
GC1-EthylpiperazineDrug Substance0.005%0.02%
LC-MSPiperazine Derivatives---0.001 µg/mL---

Linearity and Robustness Assessments

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is a critical parameter for the accurate quantification of this compound. Linearity is typically evaluated by analyzing a series of standard solutions at different concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve.

For the analysis of piperazine and its derivatives, various studies have demonstrated excellent linearity over a defined concentration range. In a GC-based method for piperazine, 1-methyl piperazine, and 1-ethyl piperazine, linearity was established from the LOQ to 200% of the permitted maximum level of the impurity, with correlation coefficients being a key measure of this relationship. hakon-art.com Another GC-MS method for BZP and TFMPP showed linearity over a concentration range of 0-10 μg/mL with correlation coefficients greater than 0.99. scholars.direct A sensitive gas chromatographic method for a piperazine derivative, Trelibet, established a linear correlation between peak-area ratios and plasma concentrations from 1 to 1000 ng/ml. nih.gov

An HPLC-UV method, which required derivatization of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to make it UV-active, was validated for linearity in the range of approximately 30 to 350 ppm. jocpr.com Furthermore, an LC-DAD method for piperazine derivatives obtained linearity in the calibration range with high coefficients of determination, varying between 0.9917 and 0.9984. nih.gov

The following table presents typical linearity data for piperazine derivatives, which would be expected to be similar for methods developed for this compound.

Analytical TechniqueAnalyte(s)Linear RangeCorrelation Coefficient (r²)
GC-MSBZP and TFMPP0-10 µg/mL> 0.99
GCTrelibet1-1000 ng/mL---
HPLC-UV (with derivatization)Piperazine~30-350 ppm---
LC-DADPiperazine Derivatives---0.9917 - 0.9984

Robustness

Robustness testing evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govnih.gov For the analysis of this compound, a robust method would ensure consistent and reliable results even with slight fluctuations in experimental conditions.

In the development of a GC method for piperazine and its methylated derivatives, robustness was assessed and the method was found to be reliable. hakon-art.com Similarly, an HPLC-UV method for piperazine was validated for robustness, demonstrating its suitability for routine application. jocpr.com

Typical parameters that are intentionally varied during robustness testing of a chromatographic method include:

Mobile phase composition and pH

Flow rate

Column temperature

Wavelength of detection

The results of robustness studies are often presented as the relative standard deviation (RSD) of the results obtained under the varied conditions. Low RSD values indicate a robust method. For example, in the validation of an HPLC method for a different pharmaceutical compound, the RSD for robustness testing was found to be less than 2%, indicating the method's resilience to minor changes in operational parameters. researchgate.net While specific robustness data for this compound is not available, the principles and expected outcomes of such studies would be in line with established practices for pharmaceutical analysis.

Chemical Reactivity and Derivatization Strategies of 6 Piperazin 1 Yl Hexan 1 Amine

Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. nih.gov These nitrogen atoms are secondary amines and exhibit typical nucleophilic character. Their reactivity is influenced by the electronic environment within the ring and steric factors. The piperazine nitrogens can readily participate in a variety of chemical reactions.

The basicity of the piperazine nitrogens allows them to act as hydrogen bond acceptors or to be ionized under physiological conditions, which is a key aspect of the pharmacological effects of many piperazine-containing drugs. researchgate.net The pKa values for piperazine itself are 9.73 and 5.35, indicating that it is a weak base. wikipedia.org

Common reactions involving the piperazine nitrogen atoms include:

Alkylation: The nitrogen atoms can be alkylated using alkyl halides or other alkylating agents, leading to the formation of N-alkylated derivatives. ambeed.com

Acylation: Reaction with acyl chlorides or anhydrides results in the formation of N-acylpiperazines.

N-Arylation: The piperazine nitrogens can undergo arylation, often through transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. mdpi.com

Michael Addition: As nucleophiles, they can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Coordination Chemistry: The lone pairs of electrons on the nitrogen atoms enable piperazine to act as a ligand, forming coordination complexes with various metal ions. ambeed.com

The presence of two nitrogen atoms allows for the introduction of two different substituent groups, making the piperazine ring a versatile scaffold in drug design. researchgate.net

Reactivity of the Primary Hexanamine Group

The primary amine group at the end of the hexyl chain is a potent nucleophile and exhibits reactivity characteristic of primary alkylamines. This group is generally more basic and less sterically hindered than the secondary amines of the piperazine ring, which can be exploited for selective functionalization.

Key reactions of the primary hexanamine group include:

Amide Bond Formation: It readily reacts with carboxylic acids, acyl chlorides, and anhydrides to form stable amide bonds. This is a cornerstone of many synthetic and derivatization strategies.

Imine Formation and Reductive Amination: Reaction with aldehydes and ketones forms imines (Schiff bases), which can be subsequently reduced to secondary amines.

Nucleophilic Substitution: It can act as a nucleophile in substitution reactions with alkyl halides and other electrophiles.

Diazotization: Although less common for derivatization, reaction with nitrous acid can convert the primary amine to a diazonium salt, which is a versatile synthetic intermediate.

The reactivity of this primary amine is crucial for many of its applications, particularly in forming conjugates with other molecules.

Regioselective Functionalization and Modification Strategies

The differential reactivity of the primary amine on the hexyl chain versus the secondary amines in the piperazine ring allows for regioselective modifications. The primary amine is typically more nucleophilic and less sterically hindered, making it the preferred site of reaction under kinetically controlled conditions.

Strategies for achieving regioselectivity include:

Control of Stoichiometry and Reaction Conditions: By carefully controlling the amount of reagent and the reaction temperature, it is often possible to selectively functionalize the more reactive primary amine.

Use of Protecting Groups: To achieve functionalization at the less reactive piperazine nitrogens, the primary amine can first be protected with a suitable protecting group (e.g., Boc, Cbz). After modification of the piperazine ring, the protecting group can be removed to liberate the primary amine for further reactions. mdpi.com

pH Control: The basicity of the different amine groups varies. By adjusting the pH of the reaction medium, it is possible to protonate certain amines, thereby reducing their nucleophilicity and directing the reaction to a specific site.

These strategies are essential for the synthesis of complex molecules where specific connectivity is required.

Derivatization for Enhanced Analytical Detection and Imaging

Due to its lack of a strong chromophore or fluorophore, 6-(piperazin-1-yl)hexan-1-amine is often derivatized to facilitate its detection and quantification in analytical methods.

To enable detection by UV-Vis spectroscopy, the compound can be reacted with a reagent that introduces a UV-active moiety. This is a common strategy for analyzing amines by High-Performance Liquid Chromatography (HPLC) with a UV detector. A variety of derivatizing agents can be employed for this purpose. For instance, reagents like NBD-Cl (4-chloro-7-nitrobenzofuran) react with amines to form stable, UV-active derivatives that can be detected at specific wavelengths. jocpr.comresearchgate.net

Table 1: Examples of Reagents for UV-Active Derivatization of Amines

Derivatizing ReagentAbbreviationReactive TowardsResulting Chromophore
4-Chloro-7-nitrobenzofuran (B1219042)NBD-ClPrimary and Secondary AminesNitrobenzofuran
Benzoyl chloridePrimary and Secondary AminesBenzoyl
Dansyl chlorideDNS-ClPrimary and Secondary AminesDansyl

This table provides examples of reagents used for the derivatization of amines to make them detectable by UV spectroscopy.

For applications requiring higher sensitivity, fluorescent derivatization is employed. This involves reacting the amine with a fluorescent tagging reagent. This approach is particularly useful in liquid chromatography and capillary electrophoresis for the analysis of trace amounts of the analyte.

Common fluorescent derivatization reagents for amines include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield highly fluorescent sulfonamides. researchgate.net

Fluorescamine: Reacts specifically with primary amines to form fluorescent pyrrolinone products.

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form intensely fluorescent isoindole derivatives. nih.gov

NBD-F (4-Fluoro-7-nitrobenzofurazan): Similar to NBD-Cl, this reagent reacts with amines to produce fluorescent derivatives.

The choice of reagent depends on the specific requirements of the analysis, such as the desired excitation and emission wavelengths and the reactivity towards primary or secondary amines. researchgate.net

Table 2: Common Fluorescent Derivatizing Reagents for Amines

ReagentAbbreviationReacts WithExcitation λ (nm)Emission λ (nm)
Dansyl chlorideDNS-ClPrimary/Secondary Amines~340~520
FluorescaminePrimary Amines~390~475
o-PhthalaldehydeOPAPrimary Amines~340~455
4-Fluoro-7-nitrobenzofurazanNBD-FPrimary/Secondary Amines~470~530

This table summarizes key characteristics of common fluorescent reagents used for amine derivatization.

Imaging Mass Spectrometry (MSI) is a powerful technique for visualizing the spatial distribution of molecules within tissue samples. nih.gov However, the detection of certain molecules, including some amines, can be challenging due to poor ionization efficiency or low abundance. On-tissue chemical derivatization (OTCD) is a strategy that can overcome these limitations. nih.govnih.gov

In this approach, a derivatizing reagent is applied directly to the tissue section prior to MSI analysis. The reagent reacts with the target analyte, in this case, the amine groups of this compound, to form a derivative with improved ionization properties. This can lead to a significant enhancement in the detection sensitivity. nih.gov The derivatization can be designed to introduce a permanently charged group or a moiety that is more readily ionized under the conditions of the MSI experiment (e.g., MALDI or DESI). nih.gov This allows for the mapping of the compound's distribution within the tissue architecture, providing valuable spatial and molecular information.

Computational and Theoretical Investigations of 6 Piperazin 1 Yl Hexan 1 Amine Systems

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the dynamic nature of molecules and their interactions with biological targets. These approaches allow researchers to visualize and analyze molecular behavior at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as a piperazine (B1678402) derivative, might interact with a biological target, typically a protein or nucleic acid.

In studies involving piperazine derivatives, molecular docking has been instrumental in identifying potential therapeutic targets and elucidating binding modes. For instance, research on novel phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents utilized molecular docking to investigate their interactions with the DNA-topoisomerase II complex. nih.gov The results indicated that these compounds could bind to the minor groove of DNA and the active site of topoisomerase IIα, with specific hydrogen bond interactions being crucial for their activity. nih.gov Similarly, docking studies on piperazine derivatives as potential antimicrobial agents have shown favorable interactions with critical residues in the active sites of bacterial enzymes, highlighting the role of the piperazine scaffold in binding. njit.eduresearchgate.net

For a molecule like 6-(piperazin-1-yl)hexan-1-amine, with its flexible hexyl chain and the piperazine ring, molecular docking could predict how it might fit into the binding pocket of various receptors. The terminal primary amine and the nitrogens of the piperazine ring are capable of forming significant hydrogen bonds, while the hexyl chain can engage in hydrophobic interactions. Docking studies would be essential to hypothesize its binding affinity and selectivity towards specific targets.

Table 1: Examples of Molecular Docking Studies on Piperazine Derivatives

Piperazine Derivative ClassBiological TargetKey Findings from Docking
Phenylpiperazine derivatives of 1,2-benzothiazineDNA-Topoisomerase IIBinding to minor groove of DNA and active site of Topo IIα, forming key hydrogen bonds. nih.gov
Novel 1,4-diazinanes (piperazines)Bacterial and Fungal EnzymesFavorable interactions within the active sites, suggesting potential for overcoming antimicrobial resistance. njit.eduresearchgate.net
Piperazine-derived PPARγ agonistsPeroxisome Proliferator-Activated Receptor Gamma (PPARγ)Favorable interactions with critical residues in the ligand-binding domain, suggesting potential as antidiabetic agents. nih.gov
Piperazine-linked bergenin (B1666849) hybridsBcl-2 proteinStrong binding energy with the BcL2 protein, suggesting a role in inducing apoptosis in cancer cells. ias.ac.in

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Modes

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and binding stability of a ligand-receptor complex over time. This technique simulates the motion of atoms and molecules, offering insights into the flexibility of the ligand and the dynamic nature of the binding interactions.

The conformational flexibility of piperazine derivatives has been shown to be a critical factor in their biological activity. A study on piperazine derivatives as HIV-1 gp120 inhibitors combined molecular docking with MD simulations to understand their binding modes. nih.gov The analysis revealed that the flexibility of the piperazine molecules was more significant for their inhibitory activity than initially assumed, highlighting the importance of considering conformational adaptability in drug design. nih.gov

MD simulations of phenyl-piperazine scaffolds as eIF4A1 inhibitors demonstrated stable binding in the nucleotide site, with key interactions mimicking those of ATP. uni-muenchen.de These simulations were crucial in identifying lead-like compounds with drug-like properties. For this compound, its long, flexible hexyl chain would lead to a multitude of possible conformations. MD simulations would be invaluable in exploring this conformational landscape, identifying low-energy conformers, and understanding how the molecule adapts its shape to fit into a binding site. Furthermore, MD simulations can assess the stability of the docked poses obtained from molecular docking, providing a more accurate picture of the binding event.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, reactivity, and energetic properties of molecules with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is employed to determine various molecular properties such as optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

DFT studies on piperazine derivatives have provided deep insights into their reactivity and electronic characteristics. For example, in the development of novel piperazine, 1,3,4-oxadiazole, and quinoline (B57606) conjugates as antiepileptic agents, DFT calculations were used to describe the electronic structure through reactivity descriptors like HOMO-LUMO energy gaps, ionization potential, and chemical potential. visualizeorgchem.com These computational results reinforced the findings from in vivo screening. visualizeorgchem.com Similarly, DFT has been used to study the electronic properties and structural stability of N-substituted piperazines, affirming their potential for drug development. rsc.org

For this compound, DFT calculations could be used to:

Determine its most stable three-dimensional structure.

Calculate the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack.

Predict its reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO).

Elucidate potential reaction mechanisms if it were to undergo chemical transformations.

Table 2: Application of DFT in the Study of Piperazine Analogs

Studied SystemProperty InvestigatedSignificance of Findings
Piperazine-1,3,4-oxadiazole-quinoline hybridsElectronic structure (HOMO, LUMO, etc.)Reinforced in vivo antiepileptic activity and guided further pharmacological exploration. visualizeorgchem.com
N-substituted piperazinesElectronic properties and structural stabilityAffirmed suitability for drug development by elucidating reactivity features. rsc.org
Piperazine derivatives as corrosion inhibitorsQuantum chemical parameters (Energy gap, ionization energy)Explained inhibitor reactivity and adsorption behavior on metal surfaces. nih.gov

Potential Energy Surface (PES) Analysis for Conformational Studies

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. PES analysis is a powerful tool for studying the conformational landscape of flexible molecules, identifying stable conformers (local minima), and determining the energy barriers between them (transition states).

For a molecule with significant conformational flexibility like this compound, which possesses multiple rotatable bonds in its hexyl chain and the piperazine ring that can adopt different chair and boat conformations, PES analysis is particularly relevant. A relaxed PES scan, where one or more internal coordinates (like dihedral angles) are systematically varied while optimizing the rest of the geometry, can map out the low-energy conformational space.

Studies on the conformational analysis of piperazine and its analogs have utilized PES to understand the effects of solvent on the conformational minima. njit.edu Such analyses can reveal the most likely shapes a molecule will adopt in different environments, which is crucial for its interaction with biological targets. While a detailed PES scan for this compound is not available, the methodology is well-established and would be a critical step in a thorough computational investigation of this compound. uni-muenchen.de

Structure-Activity Relationship (SAR) Investigations through Computational Chemistry

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational chemistry plays a pivotal role in modern SAR by quantifying the relationship between molecular descriptors and activity, thereby guiding the design of more potent and selective molecules.

Computational SAR studies on piperazine derivatives have been successful in identifying key structural features responsible for their biological effects. For instance, in the development of antidepressant compounds, SAR studies highlighted the importance of the piperazine moiety in binding to specific receptors. Research on piperidine (B6355638)/piperazine-based compounds with sigma receptor affinity combined screening, synthesis, and computational studies to build a comprehensive SAR. This approach led to the identification of potent ligands and provided insights for further optimization.

For this compound, a computational SAR study would involve generating a series of virtual analogs by modifying its structure, for example, by:

Varying the length of the alkyl chain.

Introducing substituents on the piperazine ring.

Replacing the terminal amine with other functional groups.

By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for these analogs and correlating them with predicted (or experimentally determined) biological activity, a quantitative structure-activity relationship (QSAR) model could be developed. Such a model would be invaluable for rationally designing new derivatives with improved properties.

Prediction of Molecular Interactions and Theoretical Biological Activities

Computational and theoretical investigations provide valuable insights into the potential molecular interactions and biological activities of novel chemical entities. While direct computational studies on this compound are not extensively available in the current body of scientific literature, significant research has been conducted on structurally related compounds. These studies, particularly those involving the 6-(piperazin-1-yl)-1,3,5-triazine core, offer a predictive framework for understanding the potential behavior of this compound at a molecular level.

In a notable study, researchers utilized in silico virtual screening and homology modeling to identify novel small molecules with anti-schistosomal activity. nih.govresearchgate.netnih.govaber.ac.uk This research focused on the histone methylation machinery of Schistosoma mansoni, a parasitic flatworm responsible for schistosomiasis. The investigation identified the 6-(piperazin-1-yl)-1,3,5-triazine scaffold as a promising starting point for the development of new schistosomicidal agents. nih.govresearchgate.netnih.govaber.ac.uk

The theoretical biological activity of this class of compounds was predicted through their interaction with a specific molecular target: the histone methyltransferase Smp_138030/SmMLL-1. nih.govnih.govaber.ac.uk Homology models of this enzyme were used for in silico docking studies, which predicted that compounds containing the 6-(piperazin-1-yl)-1,3,5-triazine core would act as competitive inhibitors within the substrate pocket. nih.govnih.govaber.ac.uk These computational predictions were subsequently corroborated by in vitro assays, where the compounds demonstrated significant activity against various life stages of the schistosome parasite. nih.govnih.gov

The insights gained from the study of 6-(piperazin-1-yl)-1,3,5-triazine derivatives allow for informed hypotheses regarding the potential molecular interactions of this compound. The shared piperazine ring is a key structural feature that is predicted to be crucial for biological activity. benthamdirect.com This moiety, with its two nitrogen atoms, can participate in various non-covalent interactions, including hydrogen bonding, which are fundamental for ligand-receptor binding. benthamdirect.com The hexan-1-amine portion of the molecule introduces a flexible aliphatic chain, which could engage in hydrophobic interactions within a protein's binding site.

The theoretical biological activities of this compound can be extrapolated from the anti-schistosomal effects observed in its triazine-containing analogues. The piperazine core has been identified as a critical pharmacophore in this context, suggesting that this compound may also possess anti-parasitic properties. nih.govnih.gov The nature and length of the substituent at the 4-position of the piperazine ring are known to influence the activity of this class of compounds, indicating that the hexan-1-amine side chain would play a significant role in modulating the biological effect. researchgate.net

Table 1: Predicted Molecular Interactions of the Piperazine Moiety

Interaction TypePotential Participating GroupsPredicted Role in Binding
Hydrogen BondingPiperazine nitrogen atomsActs as hydrogen bond acceptors and donors, anchoring the molecule within the binding site.
Hydrophobic InteractionsHexyl chainContributes to binding affinity through interactions with non-polar residues in the target protein.
Ionic InteractionsProtonated amine groupsCan form salt bridges with acidic residues in the binding pocket.

Table 2: Theoretical Biological Activities Based on Analogue Studies

Predicted ActivityProposed Mechanism of ActionInvestigated Target (in Analogue)
Anti-schistosomalCompetitive inhibition of histone methyltransferaseS. mansoni Smp_138030/SmMLL-1

Green Chemistry Principles in the Synthesis of 6 Piperazin 1 Yl Hexan 1 Amine

Development of Sustainable Synthetic Routes and Methodologies

Traditional synthetic approaches to N-alkylated piperazines often involve multi-step procedures with hazardous reagents and significant waste generation. In contrast, sustainable routes for 6-(piperazin-1-yl)hexan-1-amine aim to improve efficiency, reduce environmental impact, and enhance safety. Key strategies include catalytic processes, one-pot syntheses, and the use of biocatalysis.

A plausible sustainable synthesis of this compound can be envisioned through the reductive amination of 1,6-hexanediol (B165255) with piperazine (B1678402) or the direct reaction of 1,6-diaminohexane with a suitable piperazine precursor. These approaches align with green chemistry principles by maximizing atom economy and minimizing the use of protecting groups. researchgate.netresearcher.life

Catalytic Reductive Amination:

One promising route involves the catalytic reductive amination of 1,6-hexanediol with piperazine. This reaction, often catalyzed by ruthenium or other transition metal complexes, can proceed under milder conditions than traditional methods and with higher selectivity, reducing the formation of byproducts. researchgate.net The direct use of diols, which can be derived from renewable resources, further enhances the green credentials of this pathway. rsc.org

Biocatalytic Synthesis:

Biocatalysis offers a highly selective and environmentally benign alternative for amine synthesis. Enzymes such as transaminases and imine reductases can catalyze the formation of amines under mild aqueous conditions. researchgate.net While a direct biocatalytic route to this compound has not been explicitly reported, the synthesis of various N- and C-substituted piperazines from 1,2-dicarbonyl and 1,2-diamine substrates using imine reductases has been demonstrated, showcasing the potential of this technology. researchgate.net A chemo-enzymatic approach, combining chemical synthesis with biocatalysis, could also be employed to produce chiral piperidine (B6355638) and potentially piperazine derivatives. nih.gov

One-Pot Syntheses:

One-pot procedures, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of reduced solvent usage, energy consumption, and waste generation. The synthesis of various substituted piperazines has been achieved through one-pot multicomponent reactions, highlighting a potential avenue for the efficient production of this compound. researchgate.net

Environmental Impact Assessment of Reaction Pathways and Processes

A critical aspect of green chemistry is the quantitative evaluation of the environmental performance of chemical processes. Life Cycle Assessment (LCA) is a comprehensive tool used to analyze the environmental impacts of a product or process from cradle to grave. researchgate.net For the synthesis of this compound, an LCA would consider the environmental burden associated with the extraction of raw materials, the manufacturing process, and the disposal or recycling of byproducts and the final product.

The environmental impact of producing key precursors is a major consideration. For instance, the production of ammonia (B1221849), a crucial reagent in many amine syntheses, is traditionally an energy-intensive process. However, LCA studies have shown that utilizing renewable energy sources for ammonia production can significantly reduce its environmental footprint. hw.ac.uknih.gov Similarly, the production of 1,6-diaminohexane from bio-based routes has been shown to have lower CO2 emissions compared to fossil-fuel-based methods. researchgate.net

Green metrics, such as atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI), are used to assess the efficiency and environmental footprint of a synthetic route.

Green MetricDescriptionGoal for Greener Synthesis
Atom Economy The measure of the amount of starting materials that become incorporated into the final product.Maximize
E-Factor The ratio of the mass of waste to the mass of the desired product.Minimize
Process Mass Intensity (PMI) The ratio of the total mass of materials used (water, solvents, reagents, process aids) to the mass of the active pharmaceutical ingredient produced.Minimize

By applying these metrics, different synthetic pathways to this compound can be compared to identify the most sustainable option. For example, a catalytic route with high selectivity and yield would have a higher atom economy and a lower E-factor compared to a stoichiometric reaction with significant byproduct formation.

Integration of Renewable Resources and Benign Reagents

A cornerstone of green chemistry is the shift from fossil-based feedstocks to renewable resources. The synthesis of this compound can be made more sustainable by utilizing precursors derived from biomass.

Renewable Precursors for the Hexane (B92381) Backbone:

1,6-Hexanediol and adipic acid, precursors to 1,6-diaminohexane, can be produced from renewable sources such as glucose and lignin. researchgate.netresearchgate.net For instance, the one-pot biosynthesis of 1,6-hexanediol from cyclohexane (B81311) using a de novo designed cascade biocatalysis has been successfully demonstrated. rsc.org Furthermore, fatty acids from plant oils represent an attractive renewable feedstock for producing various monomers, including those that could be precursors to the hexan-1-amine portion of the target molecule. kit.edu

Renewable Precursors for the Piperazine Ring:

The synthesis of piperazine itself can be made greener by starting from renewable materials. Ethanolamine, which can be derived from bio-ethanol, is a key starting material for some piperazine synthesis routes. researchgate.netchemicalbook.com Research into the catalytic conversion of diethanolamine, also potentially derivable from renewable sources, to piperazine is ongoing. researchgate.netepo.org

Benign Reagents and Solvents:

The choice of reagents and solvents plays a crucial role in the environmental impact of a synthesis. Green chemistry principles advocate for the use of non-toxic, biodegradable, and recyclable solvents. Water is the most desirable green solvent, and biocatalytic and some chemocatalytic reactions can be performed in aqueous media. rsc.org The use of hazardous and corrosive reagents should be minimized or replaced with more benign alternatives. For example, catalytic processes often replace stoichiometric reagents, leading to less waste. mdpi.com The use of immobilized catalysts on solid supports, such as piperazine on graphene oxide, can facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. rsc.org

Future Research Directions for 6 Piperazin 1 Yl Hexan 1 Amine Chemistry

Exploration of Novel and Efficient Synthetic Strategies

The development of efficient and scalable synthetic routes to 6-(piperazin-1-yl)hexan-1-amine and its derivatives is paramount for facilitating its broader application. While traditional methods like the alkylation of piperazine (B1678402) with a protected 6-aminohexyl halide are feasible, future research could focus on more innovative and sustainable approaches.

Key areas for synthetic exploration include:

Selective N-alkylation: Developing methods for the selective mono-alkylation of piperazine with functionalized hexyl groups remains a challenge due to the potential for dialkylation. nih.gov Research into protective group strategies and controlled reaction conditions is warranted.

Flow Chemistry: The application of continuous flow technology could enable better control over reaction parameters, leading to higher yields and purity, particularly for exothermic reactions like alkylation. organic-chemistry.org

Catalytic Routes: Investigating novel catalytic systems, such as those based on ruthenium or palladium, could provide more efficient and atom-economical pathways to N-alkylated piperazines. organic-chemistry.org

Investigation of Underexplored Chemical Reactivity and Transformations

The presence of two distinct amine functionalities, a primary amine and a tertiary amine within the piperazine ring, endows this compound with a rich and underexplored chemical reactivity. Future studies should aim to elucidate the differential reactivity of these two centers and exploit it for the synthesis of novel molecular architectures.

The primary amine is expected to undergo a range of classical reactions, including acylation, alkylation, and the formation of Schiff bases. studymind.co.uk The tertiary amine of the piperazine ring, on the other hand, can be quaternized. studymind.co.uk The interplay between these two reactive sites opens up possibilities for intramolecular reactions and the synthesis of macrocycles and other complex structures.

Future research on the reactivity of this compound could focus on:

Selective Functionalization: Developing orthogonal protection and deprotection strategies to selectively modify either the primary amine or the piperazine nitrogen atoms.

Bifunctional Catalysis: Investigating the potential of derivatives of this compound to act as bifunctional catalysts, where the primary and tertiary amine moieties work in concert to promote chemical transformations. rsc.orgnih.gov

Domino Reactions: Designing and exploring domino reaction sequences that leverage the dual reactivity of the molecule to build molecular complexity in a single synthetic operation.

Synergistic Integration of Advanced Computational and Experimental Methodologies

The flexible nature of the hexyl chain and the conformational dynamics of the piperazine ring in this compound make it an ideal candidate for synergistic computational and experimental studies. Molecular dynamics (MD) simulations and other computational techniques can provide valuable insights into the conformational landscape of the molecule, which can in turn guide experimental design. rsc.orgyoutube.comacs.orgnih.gov

Conformational analysis can help in understanding how the molecule interacts with other chemical species and can be crucial for designing derivatives with specific binding properties. nih.gov For instance, understanding the preferred conformations of the molecule in different solvent environments can inform the design of linkers for specific applications.

Key areas for synergistic research include:

MD Simulations: Performing detailed MD simulations to map the conformational space of this compound and its derivatives in various environments. rsc.orgyoutube.com

Quantum Mechanical Calculations: Using density functional theory (DFT) and other quantum mechanical methods to study the electronic properties and reactivity of the molecule.

Integrated Drug Design: Combining computational predictions of binding affinities and pharmacokinetic properties with experimental validation to accelerate the discovery of new drug candidates based on this scaffold.

Emerging Applications in Interdisciplinary Chemical Research Fields

The unique structural features of this compound make it a valuable building block for a wide range of applications in interdisciplinary fields, including materials science and medicinal chemistry.

In materials science , diamines are widely used as monomers for the synthesis of polyamides and polyurethanes, as well as curing agents for epoxy resins. acs.orgresearchgate.netresearchgate.netresearchgate.nettri-iso.comgoogle.com The incorporation of the piperazine moiety into polymer backbones can impart unique properties, such as improved thermal stability and altered solubility.

In medicinal chemistry , the piperazine ring is a well-established pharmacophore found in numerous approved drugs. nih.govnih.gov The primary amine functionality of this compound provides a convenient handle for attaching this scaffold to other molecules. This makes it a particularly interesting candidate for use as a linker in the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). researchgate.netrsc.orgnih.govbroadpharm.comscispace.com The length and flexibility of the hexyl chain can be fine-tuned to optimize the distance and orientation between the two ends of the PROTAC molecule.

Emerging applications to be explored include:

Polymer Chemistry: Synthesis and characterization of novel polyamides and polyurethanes using this compound as a monomer or chain extender to create materials with tailored properties. acs.orgresearchgate.netresearchgate.nettri-iso.com

Epoxy Resins: Investigating the use of this diamine as a curing agent for epoxy resins to develop materials with enhanced mechanical and thermal properties. researchgate.netgoogle.com

Drug Discovery: Designing and synthesizing PROTACs and other targeted therapeutics utilizing this compound as a flexible linker. researchgate.netrsc.orgnih.govbroadpharm.comscispace.com

Supramolecular Chemistry: Exploring the use of this bifunctional molecule as a building block for the construction of complex supramolecular assemblies and metal-organic frameworks. nih.govnih.gov

Catalysis: Developing novel catalysts based on this scaffold for a variety of organic transformations. rsc.orgnih.gov

Q & A

Q. What are the standard synthetic routes for 6-(Piperazin-1-YL)hexan-1-amine derivatives?

Methodological Answer:

  • Step 1 : Utilize nucleophilic substitution or coupling reactions to introduce the piperazine moiety. For example, react hexan-1-amine intermediates with piperazine derivatives under reflux conditions.
  • Step 2 : Optimize reaction parameters (e.g., solvent polarity, temperature) to enhance yield. Ethanol or dichloromethane (DCM) with triethylamine (TEA) as a base is common.
  • Step 3 : Purify intermediates via column chromatography or preparative thin-layer chromatography (TLC), as demonstrated in multi-step syntheses of stereoisomeric cyclohexan-1-amine derivatives .

Q. How are this compound derivatives structurally characterized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Perform 1H and 13C NMR to confirm proton environments and carbon frameworks. For example, distinct peaks for piperazine NH (δ ~2.8–3.2 ppm) and hexyl chain protons (δ ~1.2–1.6 ppm) are critical .
  • Mass Spectrometry (MS) : Use ESI+ MS to verify molecular ion peaks (e.g., m/z 452 [M + H]+ for spirocyclic derivatives) .
  • Elemental Analysis : Validate purity by matching calculated and observed C/H/N ratios.

Q. What purification techniques are effective for isolating this compound intermediates?

Methodological Answer:

  • Prep TLC : Separate stereoisomers using silica gel plates with optimized solvent systems (e.g., EtOAc/hexane).
  • Recrystallization : Employ ethanol or acetone to isolate crystalline products.
  • Distillation : Use fractional distillation for volatile intermediates under reduced pressure .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for antifungal this compound derivatives?

Methodological Answer:

  • Step 1 : Synthesize derivatives with variable substituents (e.g., halogenated aryl groups) on the piperazine or hexyl chain.
  • Step 2 : Test antifungal activity against strains like Fusarium oxysporum using agar dilution assays at 50 μg/mL.
  • Step 3 : Compare inhibition rates (e.g., compound 5j showed 61.7% inhibition vs. boscalid control) and use regression models to correlate substituent electronic effects with activity .

Q. What strategies resolve discrepancies in NMR data for stereoisomers of this compound derivatives?

Methodological Answer:

  • 2D NMR : Apply COSY and NOESY to distinguish diastereomers. For example, NOE interactions between cyclohexyl and piperazine protons confirm spatial proximity in (1R,4R)-isomers .
  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based) to separate enantiomers and assign configurations via retention times.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for stereoisomers .

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Piperazine’s lone pair electrons typically dominate nucleophilic behavior.
  • Molecular Docking : Model interactions with biological targets (e.g., fungal enzymes) to guide functionalization. For example, pyrimidine ring substitutions enhance binding affinity in spirocyclic derivatives .

Q. What experimental designs optimize yield in multi-step syntheses of this compound-based heterocycles?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) in a factorial design to identify optimal conditions.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 16 h to 2 h) for steps like cyclocondensation in sealed tubes .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.